molecular formula C20H20N4O5 B2843985 N-(2-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 361182-31-2

N-(2-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2843985
CAS No.: 361182-31-2
M. Wt: 396.403
InChI Key: XNGTXRXQAHSXHH-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a six-membered pyrimidine ring with ketone and carboxamide functional groups. Key structural features include:

  • 2-Ethoxyphenyl group at the N1 position, contributing moderate lipophilicity.
  • 4-Nitrophenyl substituent at the C4 position, introducing strong electron-withdrawing effects.
  • Methyl group at C6, providing steric bulk and moderate electron donation.
  • 2-Oxo moiety at C2, enabling hydrogen bonding and influencing ring conformation.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-3-29-16-7-5-4-6-15(16)22-19(25)17-12(2)21-20(26)23-18(17)13-8-10-14(11-9-13)24(27)28/h4-11,18H,3H2,1-2H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGTXRXQAHSXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of ethoxybenzaldehyde with urea and ethyl acetoacetate in the presence of a catalyst such as ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the tetrahydropyrimidine ring. Subsequent nitration of the phenyl ring introduces the nitro group, and the final product is obtained after purification steps such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1 Substituent Variations at the N1 and C4 Positions
Compound Name N1 Substituent C4 Substituent Key Differences vs. Target Compound Reference
N-(2-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 2-Methoxyphenyl 4-Methylphenyl - Methoxy (smaller, more polar) vs. ethoxy at N1.
- Methylphenyl (electron-donating) vs. nitrophenyl (electron-withdrawing) at C2.
N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-Chloro-2,5-dimethoxyphenyl 4-Ethoxyphenyl - Chloro and dimethoxy at N1 increase steric/electronic complexity.
- Ethoxyphenyl (electron-rich) vs. nitrophenyl at C3.
N-(4-chloro/methoxyphenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Variable chloro/methoxy Aryl groups - Thioxo (S) vs. oxo (O) at C2: alters H-bonding and metabolic stability.
- Formyl group introduces reactivity.
2.2 Functional Group Modifications
  • Thioxo vs.
  • Carboxylate Esters vs. Carboxamides : Esters (e.g., ) are more hydrolytically labile than carboxamides, affecting bioavailability and duration of action .
  • Heterocyclic Substituents : Furan-containing analogs (e.g., ) introduce conjugated π-systems, which may influence electronic properties and antioxidant activity .
2.3 Electronic and Steric Effects
  • In contrast, 4-methylphenyl () increases electron density, possibly altering binding affinity .
  • Fluorine and Chlorine Substituents : Fluorophenyl () and chlorophenyl () groups introduce electronegativity and steric effects, impacting solubility and target selectivity .

Biological Activity

N-(2-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine class, characterized by its unique molecular structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H20N4O5 and a molecular weight of 396.403 g/mol. It features a tetrahydropyrimidine ring with an ethoxyphenyl group and a nitrophenyl group that are believed to enhance its biological activity compared to other compounds in the same class.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : Reacting appropriate aldehydes with urea or substituted urea under acidic or basic conditions.
  • Cyclization : Forming the tetrahydropyrimidine ring through cyclization reactions involving these reactants.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. .

Anticancer Properties

Studies have demonstrated that this compound may possess anticancer activity. Similar derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including those associated with vulvar epidermal carcinoma . The presence of the nitrophenyl group is particularly noted for enhancing cytotoxic effects against cancer cells.

Enzyme Inhibition

Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could play a crucial role in its therapeutic potential against diseases such as HIV and certain cancers.

Study 1: Antiviral Activity Against HIV

A study investigated the antiviral properties of various tetrahydropyrimidine derivatives against HIV. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition of viral replication in vitro.

Study 2: Anticancer Efficacy

In a clinical trial evaluating the anticancer efficacy of tetrahydropyrimidine derivatives, it was found that specific compounds led to a marked reduction in tumor size in animal models. The study highlighted the importance of structural modifications in enhancing biological activity .

Interaction Studies

Understanding the interaction of this compound with biological targets is essential for elucidating its mechanism of action. Molecular docking studies suggest potential binding sites on relevant enzymes and receptors involved in disease pathways. Further studies employing enzyme assays and receptor binding assays are warranted to confirm these interactions.

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInhibits proliferation in cancer cell lines
AntiviralSignificant inhibition of HIV replication
Enzyme InhibitionPotential inhibition of metabolic enzymes

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